A semisynthetic cephalosporin analog with broad-spectrum antibiotic action due to inhibition of bacterial cell wall synthesis. It attains high serum levels and is excreted quickly via the urine.
Cefazolin is a Cephalosporin Antibacterial.
Cefazolin is a natural product found in Apis cerana with data available.
Cefazolin is a beta-lactam antibiotic and first-generation cephalosporin with bactericidal activity. Cefazolin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
See also: Cefazolin Sodium (has salt form).
Cefazolin sodium
CAS No.: 27164-46-1
Cat. No.: VC21342203
Molecular Formula: C14H14N8NaO4S3
Molecular Weight: 477.5 g/mol
Purity: >97.0%(LC)(T)
* For research use only. Not for human or veterinary use.

CAS No. | 27164-46-1 |
---|---|
Molecular Formula | C14H14N8NaO4S3 |
Molecular Weight | 477.5 g/mol |
IUPAC Name | (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/t9-,12-;/m1./s1 |
Standard InChI Key | BXZNAOVMWGRSJT-WYUVZMMLSA-N |
Isomeric SMILES | CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na] |
SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na+] |
Canonical SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na] |
Appearance | White to off-white powder |
Colorform | Needles from aqueous acetone |
Melting Point | 198-200 °C (decomposes) |
Chemical Structure and Properties
Molecular Structure
Cefazolin sodium is the sodium salt of (6R,7R)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio] methyl}-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid. This complex structure contains a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporin antibiotics. The compound features several functional groups, including a tetrazole ring and a thiadiazole moiety, which contribute to its antimicrobial properties and pharmacokinetic profile .
Physicochemical Properties
The molecular formula of cefazolin sodium is C₁₄H₁₃N₈NaO₄S₃, with a molecular weight of 476.5 daltons. Each gram of cefazolin sodium contains 48 mg (2.1 mEq) of sodium. The compound appears as a sterile, white to yellowish powder that is readily soluble in water, forming a clear solution suitable for parenteral administration .
Chemical Properties Data
Table 1: Physicochemical Properties of Cefazolin Sodium
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₈NaO₄S₃ |
Molecular Weight | 476.5 daltons |
Sodium Content | 48 mg (2.1 mEq) per gram |
Physical Appearance | Sterile, white to yellowish powder |
Solubility | Readily soluble in water |
State | Solid powder for reconstitution |
Pharmacokinetics
Absorption and Distribution
Cefazolin sodium is administered parenterally, typically through intravenous injection, due to its poor oral bioavailability. Following intravenous administration of a 1-gram dose to normal volunteers, mean serum concentrations peak at approximately 185 mcg/mL and decrease to approximately 4 mcg/mL after 8 hours. This indicates rapid distribution throughout the body with sufficient therapeutic levels maintained for several hours .
Studies using constant intravenous infusion with specific dosing regimens (3.5 mg/kg for one hour, approximately 250 mg, followed by 1.5 mg/kg for the next 2 hours, approximately 100 mg) resulted in steady serum levels of approximately 28 mcg/mL by the third hour of administration. This steady-state concentration demonstrates the predictable pharmacokinetic profile of cefazolin sodium when administered as a continuous infusion .
Metabolism and Elimination
The serum half-life of cefazolin is approximately 1.8 hours following intravenous administration, indicating relatively rapid elimination from the body. This half-life allows for convenient dosing intervals while maintaining therapeutic concentrations between doses .
Pharmacokinetic Parameters
Table 2: Pharmacokinetic Parameters of Cefazolin Sodium
Parameter | Value | Notes |
---|---|---|
Peak Serum Concentration | 185 mcg/mL | After 1g IV dose |
Serum Concentration at 8 hours | 4 mcg/mL | After 1g IV dose |
Serum Half-life | 1.8 hours | Following IV administration |
Steady-state Concentration | 28 mcg/mL | With specific infusion protocol |
Bile/Serum Ratio | Up to 5:1 | In patients without biliary obstruction |
Bile Levels in Obstructive Disease | <1 mcg/mL | Significantly reduced compared to serum levels |
Impurities and Quality Control
Significance of Impurities
Drug impurities are considered one of the most important causes of drug safety issues. The quality of cefazolin sodium is closely related to its impurity profile, and there is growing attention to the toxic events associated with drug impurities. Research has identified several impurities in cefazolin sodium preparations that require monitoring due to their potential toxicity .
Identified Impurities
Several impurities have been identified in cefazolin sodium, including those designated as impurities A, F, and G, as well as structural components such as MMTD (2-mercapto-5-methyl-1,3,4-thiadiazole) and 7-ACA (7-aminocephalosporanic acid). Other major impurities observed from stress degradation studies include the 7-epimer of cefazolin, cefazolin lactone, and cefazoloic acid .
Toxicity of Impurities
Research using zebrafish as a toxicological evaluation platform has revealed structure-toxicity relationships among cefazolin sodium impurities. The MMTD structure (present in impurity F) was identified as the main toxic functional group causing embryo deformities. The 7-ACA structure primarily affects motor nerve function, while both MMTD and 7-ACA structures were found to be responsible for cardiac effects .
Among the impurities studied, impurity G (containing 7-ACA) presented with the strongest intrinsic toxicity. Impurity A showed the highest absorption into embryo and larvae tissues, while impurity F (containing MMTD) exhibited the strongest apparent toxic effect due to a combination of its intrinsic toxicity and absorption characteristics. These findings suggest that impurities F and G should be specifically monitored in cefazolin sodium preparations to ensure patient safety .
Impurity | Structural Element | Primary Toxicity | Absorption | Monitoring Priority |
---|---|---|---|---|
Impurity A | Not specified in sources | Moderate | Highest | Medium |
Impurity F | MMTD (2-mercapto-5-methyl-1,3,4-thiadiazole) | Embryo deformities, Cardiac effects | High | High |
Impurity G | 7-ACA (7-aminocephalosporanic acid) | Motor nerve function, Cardiac effects | Moderate | High |
7-epimer of cefazolin | Epimerization at C-7 | Not specified | Not specified | Medium |
Cefazolin lactone | Lactone formation | Not specified | Not specified | Medium |
Cefazoloic acid | Acid degradation product | Not specified | Not specified | Medium |
Degradation Pathways
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of pharmaceutical compounds and identifying potential degradation products. For cefazolin sodium, these studies have been conducted under various stress conditions, including acid, base, aqueous, peroxide, light, and heat exposure .
Acid Degradation
Under acidic conditions (0.1N HCl for 2.5 hours at room temperature), cefazolin sodium undergoes degradation, leading to the formation of several impurities. One significant impurity (identified as Impurity-I) was observed at a level of 0.3% from acidic degradation. This level could be increased to approximately 3% under optimized conditions (pH 3.5 with orthophosphoric acid and UV light exposure for about 12 hours) .
The degradation pathway involves hydrolysis of cefazolin to cefazoloic acid, followed by lactone formation, decarboxylation with bond migration, and expulsion of the cephem nucleus to give Impurity-I. This mechanism is similar to degradation pathways reported for other cephalosporin antibiotics .
Base Degradation
Base degradation (0.2N sodium hydroxide solution) resulted in the formation of another significant impurity (identified as Impurity-II) at a level of approximately 2%. The content of this impurity could be increased to approximately 10% by heating the base degradation sample for about 10 minutes .
Other Degradation Conditions
Other major impurities observed from stress degradation studies include the 7-epimer of cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid. These impurities are listed in the European Pharmacopeia, indicating their significance in quality control of cefazolin sodium preparations .
Degradation Conditions and Products
Table 4: Degradation Conditions and Resulting Products
Degradation Condition | Procedure | Major Products | Level Observed |
---|---|---|---|
Acid Stress | 0.1N HCl, 2.5 hours, room temperature | Impurity-I | 0.3% |
Optimized Acid Stress | pH 3.5 with orthophosphoric acid, UV light for 12 hours | Impurity-I | 3% |
Base Stress | 0.2N NaOH | Impurity-II | 2% |
Optimized Base Stress | 0.2N NaOH, heating for 10 minutes | Impurity-II | 10% |
Various Stress Conditions | Not specified | 7-epimer of cefazolin, MMTD, cefazolin lactone, cefazoloic acid | Varied |
Clinical Applications
Cefazolin sodium is primarily used to treat or prevent bacterial infections that are proven or strongly suspected to be caused by susceptible bacteria. Its broad spectrum of activity makes it effective against a wide range of gram-positive organisms and some gram-negative bacteria .
The drug is commonly used for surgical prophylaxis, where it helps prevent post-operative infections. It is also used to treat skin and soft tissue infections, respiratory tract infections, urinary tract infections, biliary tract infections, bone and joint infections, and endocarditis caused by susceptible organisms .
Its favorable pharmacokinetic profile, including rapid distribution to tissues and a half-life suitable for convenient dosing intervals, contributes to its clinical utility. Additionally, the ability to achieve high concentrations in bile (in patients without biliary obstruction) makes it particularly useful for treating biliary tract infections .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume